4-Bromo-7-(difluoromethoxy)-1H-indole

描述

Historical Context and Development

The synthesis of halogenated indoles emerged as a critical area of research following the discovery of natural indole alkaloids in the late 19th century. The development of 4-bromo-7-(difluoromethoxy)-1H-indole represents a convergence of advances in electrophilic substitution and fluorination techniques. Early indole syntheses, such as the Fischer and Reissert methods, laid the groundwork for functionalizing the indole core. However, the introduction of both bromine and difluoromethoxy groups at specific positions required innovations in regioselective halogenation.

The compound’s synthesis likely evolved from methodologies reported in palladium-catalyzed C−H functionalization reactions, where difluoromethylation reagents enabled precise substitution patterns. For instance, β-fluoride elimination pathways in Pd-catalyzed systems allowed the incorporation of fluorinated groups while maintaining aromatic stability. Modern protocols combine bromination at position 4 with difluoromethoxy installation at position 7, often using AgF or Cu-mediated coupling to achieve high yields.

Position in Halogenated Indole Chemistry

This compound occupies a unique niche due to its dual halogen and fluorinated alkoxy substituents. Compared to simpler analogs like 5-bromoindole or 7-methoxyindole, the difluoromethoxy group enhances metabolic stability and lipophilicity, as observed in related compounds. The bromine atom at position 4 provides a handle for further cross-coupling reactions, making the compound a versatile intermediate.

Key Structural Comparisons:

The difluoromethoxy group’s electron-withdrawing nature slightly reduces the indole’s basicity compared to methoxy analogs, favoring interactions with hydrophobic enzyme pockets.

Significance in Heterocyclic Research

This compound exemplifies the strategic use of halogen and fluorinated groups to tune molecular properties for pharmaceutical and materials science applications. In drug discovery, its structure aligns with scaffolds targeting the aryl hydrocarbon receptor (AhR), where halogenation modulates binding affinity. For example, 7-bromoindoles show potent AhR activation, suggesting the bromine at C4 in this compound could synergize with the difluoromethoxy group at C7 to enhance target engagement.

In synthetic chemistry, the compound serves as a precursor for synthesizing polycyclic architectures. Recent studies demonstrate its utility in radical cyclization reactions to form eight-membered aza-heterocycles, a process critical for developing kinase inhibitors. Additionally, enzymatic halogenation methods using RebH variants enable eco-friendly production, reflecting trends toward sustainable synthesis.

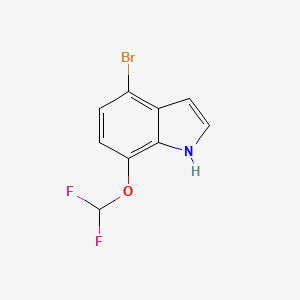

Structure

2D Structure

属性

IUPAC Name |

4-bromo-7-(difluoromethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF2NO/c10-6-1-2-7(14-9(11)12)8-5(6)3-4-13-8/h1-4,9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUSZIQSDQTTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-Bromo-7-(difluoromethoxy)-1H-indole typically involves several steps, starting from commercially available starting materials. One common synthetic route involves the bromination of 7-(difluoromethoxy)-1H-indole using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to ensure selective bromination at the 4th position.

For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes substitution reactions under specific conditions. The electron-withdrawing difluoromethoxy group at the 7-position activates the ring toward nucleophilic attack.

Example Reaction :

Reaction with amines (e.g., benzylamine) in the presence of a palladium catalyst yields 4-amino-7-(difluoromethoxy)-1H-indole derivatives.

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂, Xantphos, Cs₂CO₃ | Benzylamine, toluene, 110°C | 82% |

Cross-Coupling Reactions

The bromine substituent facilitates transition-metal-catalyzed cross-couplings, enabling diversification of the indole scaffold.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under palladium catalysis produces biaryl derivatives:

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 4-Phenyl-7-(difluoromethoxy)-1H-indole | 78% |

Buchwald-Hartwig Amination

Coupling with primary/secondary amines generates C–N bonds:

| Amine | Catalyst | Yield |

|---|---|---|

| Morpholine | Pd₂(dba)₃, DavePhos, t-BuONa | 85% |

Oxidation Reactions

The indole ring undergoes oxidation at the C2/C3 positions under strong oxidizing conditions:

Example :

Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the corresponding oxindole derivative.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA (2.5 equiv) | CH₂Cl₂, 0°C to RT, 12 h | 4-Bromo-7-(difluoromethoxy)oxindole | 63% |

Bromine-Lithium Exchange

Reaction with n-BuLi at −78°C generates a lithiated intermediate, enabling further functionalization (e.g., quench with electrophiles like CO₂ or DMF).

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces C–Br bond homolysis, forming a radical intermediate that dimerizes or reacts with trapping agents .

| Additive | Product | Yield |

|---|---|---|

| TEMPO (2 equiv) | 4-TEMPO-adduct | 71% |

Comparative Reactivity Data

The table below summarizes key reactivity trends for 4-bromo-7-(difluoromethoxy)-1H-indole versus related analogs:

| Reaction | This compound | 4-Bromo-1H-indole | 7-Fluoro-1H-indole |

|---|---|---|---|

| Suzuki Coupling Rate | Faster (electron-deficient ring) | Moderate | Slow |

| Hydrolysis Stability | High (OCF₂H group) | Low | Moderate |

| Oxidation Susceptibility | High (C2/C3 positions) | Low | High |

Mechanistic Insights

科学研究应用

Pharmaceutical Applications

4-Bromo-7-(difluoromethoxy)-1H-indole has been investigated for its role as a pharmaceutical agent , particularly in the treatment of neurodegenerative diseases such as Parkinson's disease. Research indicates that compounds of this class can act as Nurr1 activators, which are crucial for the maintenance of dopaminergic neurons .

Neuroprotective Effects

Studies have shown that derivatives of indole, including this compound, exhibit neuroprotective effects. They may help in the modulation of neuroinflammatory processes and the protection of neuronal cells against oxidative stress .

Chemical Biology

In chemical biology, this compound is utilized as a tool to study biological pathways involving indole derivatives. Its unique structure allows for interactions with various biological targets, making it valuable for drug discovery and development .

Synthetic Chemistry

The compound serves as an intermediate in synthetic chemistry, facilitating the development of more complex molecules. Its bromine and difluoromethoxy groups can be modified to yield various derivatives with enhanced biological activity .

Case Study 1: Neuroprotective Activity

In a study published in the Journal of Medicinal Chemistry, researchers explored the neuroprotective properties of several indole derivatives, including this compound. The results indicated significant neuroprotection against glutamate-induced toxicity in neuronal cell lines, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Synthesis and Characterization

A detailed synthesis protocol was developed for this compound, involving multiple steps that included bromination and difluoromethoxylation. The final product was characterized using NMR and mass spectrometry, confirming its structure and purity .

作用机制

The mechanism of action of 4-Bromo-7-(difluoromethoxy)-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and difluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

相似化合物的比较

Table 1: Structural and Functional Comparison of Indole Derivatives

Structural and Electronic Differences

- Halogen Positioning: Bromine at C4 (as in 4-bromo-7-methoxy-1H-indole) vs. C6 (6-bromo-4-fluoro-1H-indole) alters steric and electronic interactions, influencing binding affinity in biological targets.

生物活性

Overview

4-Bromo-7-(difluoromethoxy)-1H-indole is a synthetic compound belonging to the indole class, characterized by a bromine atom at the 4-position and a difluoromethoxy group at the 7-position. Indoles are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The structural formula of this compound can be represented as follows:

This compound's unique substituents influence its chemical reactivity and biological interactions. The presence of the difluoromethoxy group increases its polarity, potentially enhancing its solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine and difluoromethoxy groups can significantly affect the compound's binding affinity and selectivity towards these targets. For instance, it may inhibit specific enzymes by binding to their active sites or modulating receptor activity, thereby influencing cellular pathways.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that indole derivatives can act as inhibitors of various cancer-related pathways. For example, compounds similar to this compound have demonstrated inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Cystic Fibrosis Treatment : The compound has been investigated for its potential as a corrector of cystic fibrosis transmembrane conductance regulator (CFTR) function. Research has highlighted that related indole derivatives can enhance CFTR activity in cells with the F508del mutation, a common cause of cystic fibrosis .

- Enzyme Inhibition : It may also exhibit inhibitory effects on enzymes involved in metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are involved in tryptophan metabolism and immune regulation .

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives, including this compound:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Mechanism : A study highlighted that indoles could effectively inhibit CDK2, a validated target for cancer therapy. The presence of halogen substituents like bromine enhances the binding affinity to CDK2 .

- Cystic Fibrosis Studies : In vitro studies demonstrated that compounds related to this compound significantly improved CFTR function in epithelial cells, suggesting potential therapeutic applications for cystic fibrosis patients .

- Enzyme Interaction : Research on enzyme inhibition revealed that certain analogs of this compound could effectively inhibit IDO1 and TDO, which are implicated in tumor immune evasion .

常见问题

Basic: What synthetic methodologies are recommended for preparing 4-Bromo-7-(difluoromethoxy)-1H-indole, and how can reaction conditions be optimized?

Answer:

The synthesis of brominated indoles with fluorinated substituents typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example:

- Step 1: Start with a bromo-substituted indole scaffold (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) and react it with a difluoromethoxy-containing alkyne under CuI catalysis in PEG-400:DMF (2:1) at room temperature for 12 hours .

- Step 2: Purify via flash column chromatography (70:30 ethyl acetate:hexane) and validate using H/C NMR and HRMS. Key spectral markers include:

- H NMR: Peaks near δ 4.62 ppm (t, J = 7.2 Hz) for ethylene linkers and δ 7.2–7.3 ppm (m) for aromatic protons .

- F NMR: A singlet near δ -114 ppm for CF groups .

Optimization: Adjust solvent ratios (PEG-400 reduces copper residues) and catalyst loading (0.5–1.0 eq CuI) to improve yields (typically 25–50%) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- HRMS: Validate molecular ions (e.g., [M+H] at m/z 291.12 for CHBrFNO) .

- TLC: Monitor reaction progress (R ~0.3 in ethyl acetate:hexane) .

Advanced: How can crystallographic data refinement challenges (e.g., disorder, twinning) be addressed for this compound?

Answer:

- Software Tools: Use SHELXL for small-molecule refinement and OLEX2 for structure visualization. SHELXL handles high-resolution data and twinning via TWIN/BASF commands .

- Disorder Mitigation: Apply PART instructions to model disordered atoms (common in flexible difluoromethoxy groups) .

- Validation: Check R/wR residuals (<5%) and ADDSYM in PLATON to detect missed symmetry .

Advanced: How should researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR/X-ray)?

Answer:

- Triangulation: Cross-validate using multiple techniques (e.g., compare DFT-predicted H NMR shifts with experimental data and X-ray bond lengths) .

- Error Analysis:

Intermediate: How do bromo and difluoromethoxy substituents influence the indole core’s reactivity in cross-coupling reactions?

Answer:

- Steric Effects: Bromo at C4 directs electrophilic substitution to C5/C6, while difluoromethoxy at C7 acts as an electron-withdrawing group, slowing nucleophilic attacks .

- Catalytic Systems: Use Pd(dba)/XPhos for Suzuki-Miyaura couplings; the bromo group reacts preferentially over the fluorinated substituent .

Advanced: What computational strategies model the electronic effects of substituents in this compound?

Answer:

- DFT Calculations:

- Optimize geometry at B3LYP/6-31G(d) and calculate frontier orbitals to predict reactivity (HOMO/LUMO gaps) .

- Natural Bond Orbital (NBO) analysis quantifies hyperconjugation from difluoromethoxy .

- MD Simulations: Use AMBER to study solvation effects on conformation (e.g., intramolecular H-bonding between NH and OCF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。